molecular formula C8H8ClFN2 B12838808 2-Amino-5-fluoroindole hydrochloride

2-Amino-5-fluoroindole hydrochloride

Cat. No.: B12838808
M. Wt: 186.61 g/mol
InChI Key: SHIUNANCFZILNW-UHFFFAOYSA-N
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Description

2-Amino-5-fluoroindole hydrochloride is a chemical compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-fluoroindole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of 2-Amino-5-fluoroindole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroindole: Shares the fluorine substitution but lacks the amino group.

    2-Aminoindole: Contains the amino group but lacks the fluorine substitution.

    5-Nitro-3-phenyl-1H-indol-2-yl-methylamine hydrochloride: Another indole derivative with different substituents.

Uniqueness

2-Amino-5-fluoroindole hydrochloride is unique due to the presence of both an amino group and a fluorine atom on the indole ring. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry .

Biological Activity

2-Amino-5-fluoroindole hydrochloride (5-FI.HCl) is a fluorinated derivative of indole, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly against various strains of Mycobacterium tuberculosis (Mtb) and its applications in cancer research. This article reviews the biological activity of 5-FI.HCl, summarizing key research findings, case studies, and relevant data.

5-FI.HCl is characterized by the following chemical properties:

  • Molecular Formula : C8H8ClF N2
  • Molecular Weight : 186.61 g/mol
  • Solubility : Increased solubility at physiological pH, particularly at pH 7.4 and 9.1, enhancing its bioavailability.

Antimycobacterial Activity

Recent studies have demonstrated that 5-FI exhibits significant antitubercular activity. The compound was evaluated for its efficacy against both pan-sensitive and drug-resistant strains of Mtb.

Minimum Inhibitory Concentration (MIC) Results :
A study reported an MIC of 4.7 μM (0.63 μg/mL) against the H37Rv strain of Mtb, indicating potent inhibitory effects (Table 1). Notably, the compound showed no cytotoxicity in mammalian cell lines (Vero and HepG2) at concentrations up to 20 μM.

CompoundMIC H37Rv (μM)MIC PT2 (μM)MIC PT12 (μM)MIC PT20 (μM)CC50 HepG2 (μM)CC50 Vero (μM)
5-FI4.74.74.74.7>20>20
Isoniazid (INH)2.3291.7145.8291.7--
Rifampicin (RIF)0.09>48.6>48.6>48.6--

Table 1: Antimycobacterial activity of 5-FI against various strains of Mtb .

The results indicate that while INH and RIF have lower MIC values against sensitive strains, 5-FI demonstrates comparable efficacy against resistant strains with significantly lower cytotoxicity.

The proposed mechanism involves the inhibition of tryptophan biosynthesis pathways in Mtb, leading to reduced bacterial growth without affecting mammalian cells significantly . The ability to inhibit the growth of Mtb was confirmed through resazurin reduction microplate assays, highlighting its potential as a therapeutic agent.

Pharmacokinetics

Pharmacokinetic studies indicated favorable absorption characteristics for 5-FI.HCl:

  • Permeability : High permeability observed in PAMPA assays at 2.4×106 cm s2.4\times 10^{-6}\text{ cm s}.
  • Half-life : Approximately 12 min12\text{ min}, suggesting rapid systemic circulation post-administration .

These properties suggest that the compound can be effectively utilized in vivo without complex formulations or cosolvents.

Tuberculosis Treatment Efficacy

In a murine model, treatment with 5-FI.HCl resulted in a significant reduction in bacterial burden compared to untreated controls. The concentration of the compound in plasma increased rapidly within 30 minutes, demonstrating effective systemic absorption . This study underscores the potential for developing new treatments for drug-resistant tuberculosis using fluorinated indole derivatives.

Properties

Molecular Formula

C8H8ClFN2

Molecular Weight

186.61 g/mol

IUPAC Name

5-fluoro-1H-indol-2-amine;hydrochloride

InChI

InChI=1S/C8H7FN2.ClH/c9-6-1-2-7-5(3-6)4-8(10)11-7;/h1-4,11H,10H2;1H

InChI Key

SHIUNANCFZILNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C=C(N2)N.Cl

Origin of Product

United States

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